
4-Methoxy-3-nitrophenyl acetate
Overview
Description
4-Methoxy-3-nitrophenyl acetate (CAS 10463-20-4) is an aromatic ester featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position, with an acetyloxy (-OAc) ester at the 1-position.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methoxy-3-nitrophenyl acetate, and how can purity be validated?
The synthesis typically involves acetylation of 4-methoxy-3-nitrophenol using acetyl chloride or acetic anhydride under basic conditions. For example, ethyl 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetate was synthesized by reacting 3-nitro-4-methoxyaniline with ethyl 2-(chlorosulfonyl)acetate (80% yield), characterized via H NMR and HRMS . Purity validation should combine chromatographic (HPLC, TLC) and spectroscopic methods (NMR, HRMS). For nitroaromatic compounds, monitor byproducts like deacetylated or reduced derivatives using HPLC–MS/MS with internal standards (e.g., isotopically labeled analogs) .
Q. What solvent systems are recommended for improving solubility in experimental protocols?
Polar aprotic solvents (e.g., DMSO, DMF) or methanol/water mixtures are effective for dissolving nitroaromatic esters. Evidence for similar compounds (e.g., 4-methoxy-3-nitrophenol standard solutions) recommends methanol as a solvent due to its compatibility with nitro groups and stability at 0–6°C . For aqueous systems, use co-solvents like acetonitrile (≤20% v/v) to prevent precipitation .
Q. How should stability be assessed under varying storage conditions?
Conduct accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (acidic/alkaline buffers) stress. Monitor degradation via HPLC–MS/MS, noting nitro group reduction (common in acidic conditions) or ester hydrolysis. For long-term storage, refrigerate at 0–6°C in amber vials to prevent photodegradation and moisture uptake, as recommended for nitrophenol derivatives .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
Discrepancies may arise from residual solvents, tautomerism, or isotopic patterns. For example, H NMR of ethyl 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetate showed a singlet at δ 3.94 ppm for the CH group, corroborated by HRMS ([M+H] m/z 319.0535) . Use deuterated solvents to eliminate solvent peaks and 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational methods (e.g., DFT for predicting chemical shifts) .
Q. What mechanistic insights explain the reactivity of the nitro group in catalytic reductions?
The nitro group in this compound can be selectively reduced to an amine using Pd/C under H gas. The methoxy group’s electron-donating effect stabilizes the intermediate nitroso compound, directing reduction to proceed without ester cleavage. This selectivity is critical for synthesizing intermediates like N-(2-hydroxyethyl)-4-methoxy-3-nitro-aniline . Monitor reaction progress via in situ IR spectroscopy to detect NH stretching vibrations post-reduction.
Q. How can degradation pathways be modeled to predict shelf-life in biological assays?
Apply kinetic modeling (e.g., first-order decay) to degradation data from stress studies. For instance, ester hydrolysis follows pseudo-first-order kinetics in aqueous buffers, with rate constants dependent on pH. Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated thermal data. For biological assays, validate stability in cell culture media (e.g., DMEM + 10% FBS) over 24–48 hours .
Q. What strategies address low recovery rates in solid-phase extraction (SPE) for quantitative analysis?
Optimize SPE sorbent chemistry: Hydrophilic-lipophilic balance (HLB) cartridges are effective for nitroaromatic esters. Precondition with methanol followed by pH 7 buffer to retain the compound. Elute with ethyl acetate:acetonitrile (70:30), achieving >90% recovery for similar nitrophenyl derivatives . Include deuterated internal standards (e.g., d-labeled analogs) to correct for matrix effects in LC–MS/MS .
Q. Methodological Notes
- Spectral Contradictions : Always cross-validate with multiple techniques (e.g., NMR, HRMS, IR) and computational tools .
- Reduction Selectivity : Use controlled H pressure (1–3 atm) and low catalyst loading (5% Pd/C) to avoid over-reduction .
- Degradation Modeling : Employ software like Phoenix WinNonlin for kinetic parameter estimation .
Comparison with Similar Compounds
The following compounds share structural similarities with 4-methoxy-3-nitrophenyl acetate, differing in substituents, functional groups, or scaffold modifications. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Physical Properties of this compound and Analogues
Structural and Electronic Differences
- Substituent Position and Electronic Effects: The relative positions of methoxy and nitro groups significantly alter electronic properties. In this compound, the para-methoxy group donates electrons via resonance, while the meta-nitro group withdraws electrons, creating a polarized ring system.
- Functional Group Variations :
- Methyl 2-(4-methoxy-3-nitrophenyl)acetate (CAS 34837-88-2) replaces the acetyloxy group with a methyl ester-linked acetic acid chain, increasing lipophilicity and altering hydrolysis kinetics .
- 4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS 2698-69-3) introduces a formyl (-CHO) group, enhancing reactivity toward nucleophiles (e.g., in condensation reactions) compared to the parent acetate .
Preparation Methods
Nitration of Acetylated Vanillin Derivatives
Synthetic Route from Acetyl Vanillin
A widely cited method involves the nitration of acetyl vanillin (3-methoxy-4-acetoxybenzaldehyde) as a precursor . The reaction proceeds in dichloroethane or chloroform at low temperatures (−20°C to −10°C) using fuming nitric acid (HNO₃) as the nitrating agent. Key steps include:
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Reagents : Acetyl vanillin, fuming HNO₃, dichloroethane.
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Conditions : Stirring at 0–5°C for 1–2 hours, followed by quenching in ice water.
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Yield : 85% with an isomer ratio of 9% (unwanted isomer 2A) .
Mechanistic Insight :
The nitration occurs preferentially at the meta position relative to the methoxy group due to the electron-donating effect of the acetoxy moiety. The reaction generates 4-formyl-2-methoxy-3-nitrophenyl acetate as the primary product .
Direct Nitration-Esterification of 4-Methoxyphenol
Two-Step Nitration and Esterification
This method involves sequential nitration and esterification of 4-methoxyphenol :
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Nitration :
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Esterification :
Advantages :
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Scalable for industrial production due to straightforward purification (recrystallization from ethyl acetate/hexane) .
Regioselective Synthesis via Allyl Intermediate
Allyl Group Protection Strategy
A patent describes the use of 4-allyl-2-methoxyacetate as a starting material :
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Reagents : 4-Allyl-2-methoxyacetate, HNO₃, H₂SO₄.
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Conditions : Stirring in dichloromethane at 0°C for 3 hours.
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Outcome : Selective nitration at the 3-position, yielding 4-allyl-2-methoxy-3-nitrophenyl acetate.
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Isomer Separation : Recrystallization from ethyl acetate/hexane achieves >99% purity .
Key Data :
Parameter | Value |
---|---|
Reaction Temperature | 0–5°C |
Isomer Ratio | 12:1 (desired:unwanted) |
Purity Post-Crystallization | 99.5% |
Esterification of Pre-Nitrated Phenols
Acid-Catalyzed Ester Exchange
A high-yield approach employs 4-methoxy-3-nitrophenol and acetic anhydride under acidic conditions :
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Reagents : 4-Methoxy-3-nitrophenol, acetic anhydride, H₂SO₄.
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Conditions : 70°C for 2 hours.
Optimization Notes :
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Excess acetic anhydride (2.5 equiv) prevents di-ester formation.
Industrial-Scale Production Considerations
Process Intensification
Large-scale synthesis prioritizes cost efficiency and safety :
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Continuous Flow Reactors : Reduce exothermic risks during nitration.
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Solvent Recovery : Dichloroethane and acetic anhydride are recycled via distillation.
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Purity Standards : HPLC monitoring ensures ≤0.5% impurity (e.g., isomers or unreacted phenol) .
Economic Metrics :
Parameter | Industrial Benchmark |
---|---|
Raw Material Cost | $12/kg (acetyl vanillin route) |
Energy Consumption | 150 kWh/kg |
Annual Production | 50–100 metric tons |
Comparative Analysis of Methods
Method | Yield | Isomer Control | Scalability | Cost Efficiency |
---|---|---|---|---|
Acetyl Vanillin | 85% | Moderate | High | $$ |
Direct Nitration | 89% | High | Moderate | $ |
Allyl Intermediate | 78% | Excellent | Low | $$$ |
Acid-Catalyzed | 94% | High | High | $$ |
Challenges and Mitigation Strategies
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Isomer Formation : Unwanted 2-nitro isomers (up to 20%) are minimized via low-temperature nitration or selective crystallization .
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Byproduct Management : Hydrolysis of acetic anhydride to acetic acid is controlled using molecular sieves .
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Safety : Exothermic nitration requires jacketed reactors with precise temperature control .
Recent Innovations
Properties
CAS No. |
39653-87-7 |
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Molecular Formula |
C9H9NO5 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
(4-methoxy-3-nitrophenyl) acetate |
InChI |
InChI=1S/C9H9NO5/c1-6(11)15-7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3 |
InChI Key |
XUZGGGXQVSZPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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